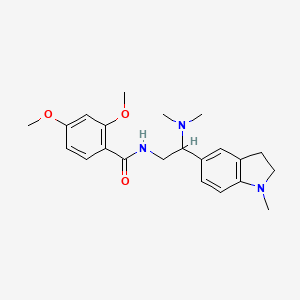
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H29N3O3 and its molecular weight is 383.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)-2-(1-methylindolin-5-yl)ethyl)-2,4-dimethoxybenzamide (CAS No. 1421372-67-9) is a synthetic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 325.39 g/mol |
| Boiling Point | Not available |
| Log P | 3.12 |
| Solubility | Soluble in DMSO |
Research indicates that compounds similar to this compound exhibit cytotoxic effects through various mechanisms, including:
- DNA Intercalation : The indole moiety may facilitate interaction with DNA, leading to inhibition of replication.
- Tubulin Inhibition : Some studies suggest that related compounds inhibit tubulin polymerization, which is critical for mitotic spindle formation during cell division .
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress has been observed, contributing to apoptosis in cancer cells .
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes IC₅₀ values against selected cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| A549 (Lung) | 15 |
| HeLa (Cervical) | 20 |
| MCF-7 (Breast) | 30 |
These results indicate a preferential activity towards lung and cervical cancer cell lines.
Case Studies
- A549 Cell Line Study : In a study examining the effects of the compound on A549 cells, it was found that treatment led to significant apoptosis characterized by increased Annexin V positivity and caspase activation. This suggests that the compound induces programmed cell death through intrinsic pathways .
- HeLa Cell Line Study : Another study reported that this compound displayed moderate cytotoxicity in HeLa cells. The mechanism was attributed to its ability to disrupt microtubule dynamics, leading to cell cycle arrest at the G₂/M phase .
Pharmacokinetics
Pharmacokinetic studies reveal that the compound is expected to have high gastrointestinal absorption due to its favorable lipophilicity (Log P = 3.12). Additionally, it shows a moderate volume of distribution and a half-life suitable for therapeutic applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3/c1-24(2)20(15-6-9-19-16(12-15)10-11-25(19)3)14-23-22(26)18-8-7-17(27-4)13-21(18)28-5/h6-9,12-13,20H,10-11,14H2,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNOIZCERWTGAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=C(C=C3)OC)OC)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














